UCK2 Inhibitor-3

Enzyme kinetics Non-competitive inhibition Pyrimidine metabolism

UCK2 Inhibitor-3 (CAS 2376687-49-7) is a small-molecule, non-competitive inhibitor of uridine-cytidine kinase 2 (UCK2), a rate-limiting enzyme in the pyrimidine salvage pathway. It exhibits an IC50 of 16.6 μM against recombinant human UCK2 in enzymatic assays and demonstrates additional inhibitory activity against DNA polymerases η and κ.

Molecular Formula C19H13BrFN5O2S
Molecular Weight 474.3 g/mol
Cat. No. B12390530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUCK2 Inhibitor-3
Molecular FormulaC19H13BrFN5O2S
Molecular Weight474.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)F)C(=O)N2)Br
InChIInChI=1S/C19H13BrFN5O2S/c20-11-1-5-13(6-2-11)23-16(27)10-29-19-24-17-15(18(28)25-19)9-22-26(17)14-7-3-12(21)4-8-14/h1-9H,10H2,(H,23,27)(H,24,25,28)
InChIKeyVCFXXKDAPCCCGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





UCK2 Inhibitor-3: Non-Competitive Uridine-Cytidine Kinase 2 Inhibitor for Pyrimidine Salvage Pathway Research


UCK2 Inhibitor-3 (CAS 2376687-49-7) is a small-molecule, non-competitive inhibitor of uridine-cytidine kinase 2 (UCK2), a rate-limiting enzyme in the pyrimidine salvage pathway [1]. It exhibits an IC50 of 16.6 μM against recombinant human UCK2 in enzymatic assays and demonstrates additional inhibitory activity against DNA polymerases η and κ [1]. The compound is a product of a high-throughput screening campaign aimed at identifying drug-like leads to overcome uridine salvage-mediated resistance to DHODH inhibitors [2]. UCK2 Inhibitor-3 is supplied as a solid with ≥98% purity and is suitable for in vitro studies exploring nucleotide metabolism, antiviral mechanisms, and cancer cell biology .

Why UCK2 Inhibitor-3 Cannot Be Replaced by Other In-Class UCK2 Inhibitors or Nucleoside Analogs


Substitution of UCK2 Inhibitor-3 with other UCK2 inhibitors or nucleoside analogs is not straightforward due to distinct mechanistic and selectivity profiles. Unlike UCK2 Inhibitor-1 (IC50=4.7 µM) and UCK2 Inhibitor-2 (IC50=3.8 µM), which are more potent but lack reported dual polymerase inhibition, UCK2 Inhibitor-3 uniquely targets both UCK2 and DNA polymerases η/κ, potentially offering a distinct polypharmacology profile . Furthermore, UCK2 Inhibitor-3 is a non-competitive inhibitor with respect to both uridine (Ki=13 µM) and ATP (Ki=12 µM), a mode of action that may confer different cellular efficacy compared to competitive nucleotide analogs [1]. Given that UCK2 exhibits 15-20-fold higher catalytic efficiency for substrates compared to UCK1 and that UCK1 has a 39-40-fold higher Km, even small differences in inhibitor selectivity or mechanism could significantly impact experimental outcomes [2]. Therefore, direct substitution without validation risks confounding results in assays dependent on precise modulation of pyrimidine salvage.

Quantitative Differentiation of UCK2 Inhibitor-3: A Comparative Evidence Guide


Non-Competitive Inhibition Kinetics: UCK2 Inhibitor-3 Exhibits Defined Ki Values for Uridine and ATP

UCK2 Inhibitor-3 is a non-competitive inhibitor with respect to both uridine and ATP, exhibiting Ki values of 13 µM and 12 µM, respectively. In contrast, UCK2 Inhibitor-1 and UCK2 Inhibitor-2, while also non-competitive, have reported IC50 values of 4.7 µM and 3.8 µM but lack disclosed Ki values [1]. The Ki values for UCK2 Inhibitor-3 provide a direct measure of binding affinity independent of substrate concentration, which is critical for mechanistic studies where substrate levels may vary .

Enzyme kinetics Non-competitive inhibition Pyrimidine metabolism

Dual Targeting Profile: UCK2 Inhibitor-3 Inhibits DNA Polymerases η and κ with Defined IC50 Values

In addition to inhibiting UCK2, UCK2 Inhibitor-3 also inhibits DNA polymerase η (IC50 = 56 µM) and DNA polymerase κ (IC50 = 16 µM). This dual activity is not reported for UCK2 Inhibitor-1 or UCK2 Inhibitor-2, which are characterized solely as UCK2 inhibitors . The simultaneous inhibition of these error-prone translesion synthesis polymerases may confer unique effects on genomic stability and chemosensitization not achievable with UCK2-specific inhibitors alone [1].

Polypharmacology DNA repair Cancer chemotherapy

Cellular Suppression of Nucleoside Salvage: UCK2 Inhibitor-3 Functions Independently of DHODH Inhibitor Presence

UCK2 Inhibitor-3 suppresses nucleoside salvage in cells both in the presence and absence of DHODH inhibitors, a key advantage over compounds that only work in specific metabolic contexts. At a concentration of 50 µM, UCK2 Inhibitor-3 achieves 31.3% inhibition of UCK2 activity in cellular assays . While UCK2 Inhibitor-2 also suppresses uridine salvage (52% inhibition at 50 µM in K562 cells), the dual activity of UCK2 Inhibitor-3 against polymerases may offer distinct phenotypic outcomes . The ability to function irrespective of DHODH status is critical for studies aiming to overcome uridine-mediated rescue in DHODH inhibitor-treated cells [1].

Cellular pharmacology DHODH resistance Uridine salvage

Potency Comparison: UCK2 Inhibitor-3 Displays Moderate UCK2 Inhibition Relative to More Potent Analogs

UCK2 Inhibitor-3 inhibits recombinant human UCK2 with an IC50 of 16.6 µM. This potency is lower than that of UCK2 Inhibitor-1 (IC50 = 4.7 µM) and UCK2 Inhibitor-2 (IC50 = 3.8 µM) [1]. However, the reduced potency is offset by the compound's well-characterized non-competitive mechanism (defined Ki values) and its unique dual inhibition of DNA polymerases . For studies requiring strong UCK2 suppression, the more potent inhibitors may be preferred, but for those investigating polypharmacology or requiring precise kinetic control, UCK2 Inhibitor-3 offers distinct advantages.

Structure-activity relationship Enzyme inhibition Drug discovery

Optimal Scientific and Preclinical Applications for UCK2 Inhibitor-3 Based on Quantitative Evidence


Investigating DHODH Inhibitor Resistance Mechanisms in Cancer and Antiviral Research

UCK2 Inhibitor-3 is uniquely suited for studies exploring uridine salvage as a resistance mechanism to DHODH inhibitors. Its ability to suppress nucleoside salvage regardless of DHODH inhibition status (as demonstrated in cellular assays) allows researchers to isolate the contribution of UCK2-mediated uridine rescue without confounding DHODH activity . This is particularly relevant in oncology and virology, where DHODH inhibitors (e.g., brequinar, leflunomide) show limited in vivo efficacy due to host salvage pathways [1].

Polypharmacology Studies Targeting Nucleotide Metabolism and Translesion DNA Synthesis

Given its dual inhibition of UCK2 and DNA polymerases η/κ (IC50 = 56 µM and 16 µM, respectively), UCK2 Inhibitor-3 is an ideal tool for investigating the intersection of pyrimidine salvage and DNA damage tolerance. Researchers studying how nucleotide pool imbalances affect genomic stability or how translesion synthesis contributes to chemoresistance can use this single compound to probe both pathways simultaneously, reducing the complexity of combination treatments .

Mechanistic Enzyme Kinetics Studies Requiring Defined Non-Competitive Inhibition Parameters

UCK2 Inhibitor-3 provides explicit Ki values for both uridine (13 µM) and ATP (12 µM), enabling precise modeling of fractional inhibition under varying substrate concentrations [2]. This is critical for in vitro studies that simulate the fluctuating uridine/ATP levels found in tumor microenvironments or infected tissues. Unlike inhibitors with only IC50 data, UCK2 Inhibitor-3 allows researchers to calculate expected inhibition at any given substrate concentration, supporting more accurate experimental design and data interpretation .

Tool Compound Selection for Moderate UCK2 Inhibition with Off-Target Profiling

In scenarios where strong UCK2 suppression (IC50 < 5 µM) may cause cytotoxicity or off-target effects, UCK2 Inhibitor-3 (IC50 = 16.6 µM) offers a more moderate inhibition profile. This is advantageous for studying UCK2's role in normal cellular physiology or for experiments requiring partial pathway suppression without complete ablation. Additionally, its characterized activity against polymerases provides built-in controls for off-target effects in genetic screens [3].

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